

Application Notes and Protocols for the Genetic Transformation of *Vibrio fischeri*

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Compound of Interest

Compound Name: *Fischeria A*

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This document provides detailed protocols for the genetic manipulation of *Vibrio fischeri*, a key model organism in studies of symbiosis, quorum sensing, and bioluminescence. The following sections offer step-by-step instructions for the most common transformation methods, quantitative data on transformation efficiencies and antibiotic concentrations, and visualizations of the experimental workflows.

Introduction

Vibrio fischeri is a Gram-negative marine bacterium known for its symbiotic relationship with the Hawaiian bobtail squid, *Euprymna scolopes*. Its genetic tractability has made it an invaluable tool for dissecting the molecular mechanisms underlying host-microbe interactions and bacterial communication. The primary methods for introducing foreign DNA into *V. fischeri* are natural transformation and conjugation. While electroporation is a common technique for other bacteria, its application in *V. fischeri* is less established. This guide focuses on the two most reliable and widely used methods.

Data Presentation

Table 1: Antibiotic Concentrations for Selection in *Vibrio fischeri* ES114

Antibiotic	Abbreviation	Concentration for <i>V. fischeri</i>
Chloramphenicol	Cm	5 µg/mL[1]
Erythromycin	Em	2.5 µg/mL[1]
Kanamycin	Kan	100 µg/mL[1]
Trimethoprim	Trim	10 µg/mL[1]

Note: These concentrations are recommended for the laboratory strain ES114 and may require optimization for other strains.[2]

Table 2: Transformation Efficiencies

Transformation Method	Donor DNA	Recipient Strain	Approximate Transformation Frequency
Natural Transformation (chitohexaose-induced)	Chromosomal DNA (CmR)	Wild-type <i>V. fischeri</i>	~10 ⁻⁷
Natural Transformation (TfoX overexpression)	Genomic DNA	<i>V. fischeri</i> carrying pLosTfoX	Variable, can be 100- to 1,000-fold higher than TfoX plasmid alone[3]
Conjugation (triparental mating)	Plasmid DNA	Wild-type <i>V. fischeri</i>	Generally higher and more reliable than transformation for plasmids[2]

Note: Transformation frequencies can be highly variable between experiments.[3]

Experimental Protocols

Protocol 1: Natural Transformation of *Vibrio fischeri* via TfoX Overexpression

This protocol describes the introduction of linear DNA into *V. fischeri* by inducing natural competence through the overexpression of the competence regulator TfoX.^[2] This method is particularly useful for generating chromosomal mutations.^[2]

Materials:

- *V. fischeri* recipient strain carrying a TfoX overexpression plasmid (e.g., pJJC4^[1] or pLosTfoX^[4])
- Linear donor DNA (PCR product or sheared chromosomal DNA with homologous sequences and a selectable marker)^[2]
- Tris-minimal medium (TMM)^[1]
- Luria-Bertani salt (LBS) medium
- Appropriate antibiotics for plasmid maintenance and selection of transformants
- Sterile culture tubes and baffled flasks
- Incubator shaker

Procedure:

- Inoculate 5 mL of TMM containing the appropriate antibiotic for plasmid selection with the *V. fischeri* strain carrying the TfoX overexpression plasmid.^[2]
- Incubate overnight at 28°C with shaking at 220 rpm. A shorter overnight incubation (12-14 hours) can improve cell recovery.^[2]
- Subculture the overnight culture into a 125 mL baffled flask containing 20 mL of fresh TMM with the selective antibiotic to a final OD₆₀₀ of 0.05.^[2]
- Incubate at 24-28°C with shaking until the culture reaches an OD₆₀₀ of approximately 0.5-1.0.

- Add 100-500 ng of linear donor DNA to 1 mL of the competent cell culture.
- Incubate the mixture at 28°C for 3-5 hours to allow for DNA uptake and recombination.
- Plate serial dilutions of the transformation mixture onto LBS agar plates containing the appropriate antibiotic to select for transformants.
- As a negative control, plate cells that have not been exposed to donor DNA on the selective medium.
- Incubate the plates at 28°C until colonies appear.
- Confirm the desired genetic modification in transformant colonies by PCR and DNA sequencing.[\[2\]](#)

Protocol 2: Plasmid Transfer into *Vibrio fischeri* via Triparental Mating (Conjugation)

This protocol outlines a method for introducing plasmids into *V. fischeri* using a triparental mating strategy. This involves a donor *E. coli* strain carrying the plasmid of interest, a helper *E. coli* strain with a conjugative plasmid (e.g., pEVS104), and the recipient *V. fischeri* strain.[\[2\]](#)

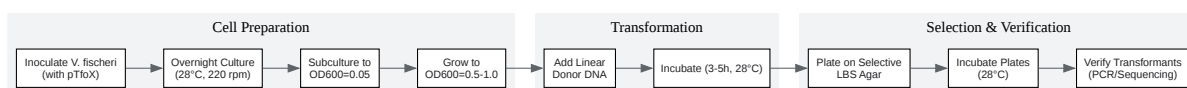
Materials:

- Recipient *V. fischeri* strain
- Donor *E. coli* strain containing the plasmid to be transferred
- Helper *E. coli* strain containing a conjugative plasmid (e.g., carrying the *tra* genes)
- LBS medium
- LB medium
- Appropriate antibiotics for selection
- Sterile culture tubes and plates

Procedure:

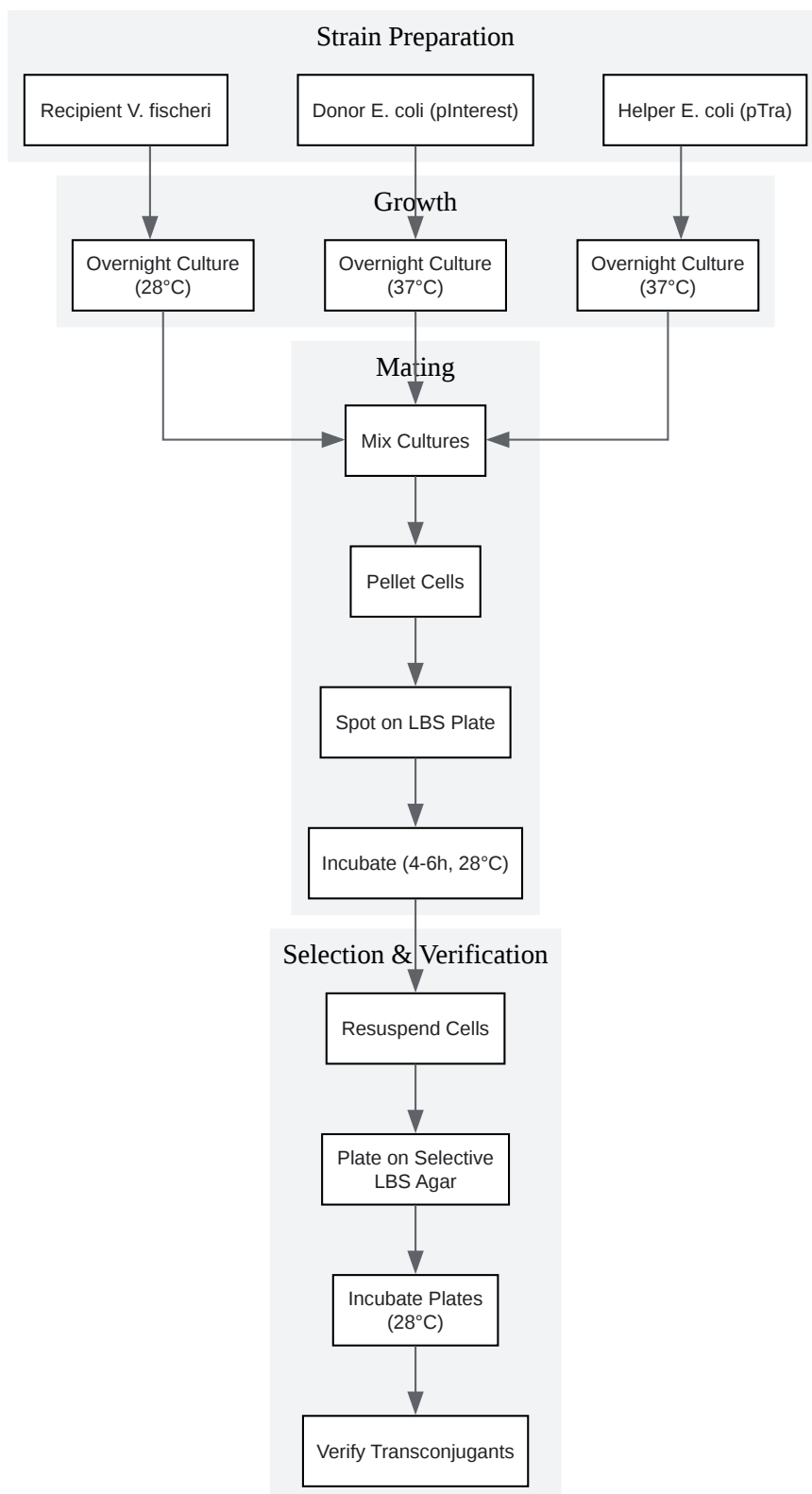
- Inoculate separate cultures of the recipient *V. fischeri*, donor *E. coli*, and helper *E. coli* strains in their respective appropriate media with antibiotics and grow overnight. Grow *V. fischeri* at 28°C and *E. coli* strains at 37°C.[2]
- Subculture the overnight cultures into fresh media and grow to mid-log phase ($OD_{600} \approx 0.4-0.6$).
- Combine 1 mL of the *V. fischeri* recipient culture with 250 μ L of each of the donor and helper *E. coli* cultures in a microfuge tube.[2]
- Centrifuge the mixture to pellet the cells, remove the supernatant, and resuspend the cell pellet in a small volume (e.g., 50 μ L) of LBS.
- Spot the cell mixture onto an LBS agar plate and incubate at 28°C for 4-6 hours to allow for conjugation to occur.
- After incubation, scrape the cell mixture from the plate and resuspend it in 1 mL of LBS.
- Plate serial dilutions of the cell suspension onto LBS agar plates containing antibiotics that select for the recipient *V. fischeri* strain that has received the plasmid and against the donor and helper *E. coli* strains.
- Incubate the plates at 28°C until transconjugant colonies appear.
- Verify the presence of the desired plasmid in the transconjugant colonies by plasmid purification and restriction digest or PCR.

Visualizations



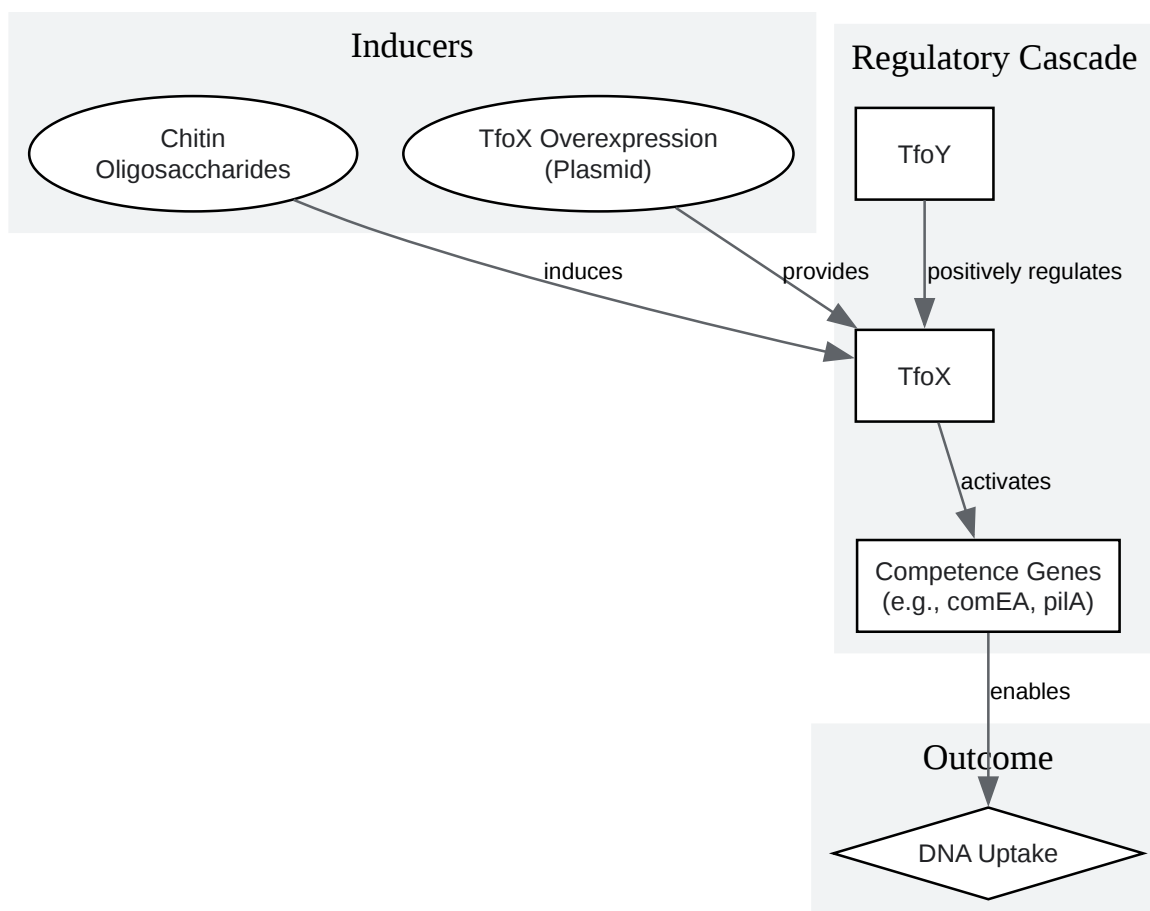
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Caption: Workflow for Natural Transformation of *Vibrio fischeri*.



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Caption: Workflow for Triparental Mating in *Vibrio fischeri*.

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Caption: Simplified Signaling for Natural Competence in *V. fischeri*.

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